(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-2-22-14-9-7-13(8-10-14)20-17(21)16(24-18(20)23)11-12-5-3-4-6-15(12)19/h3-11H,2H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIKMWFEJVYWHD-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activities of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have been extensively studied for their wide range of biological activities, including:
- Anticancer Activity : Thiazolidin-4-one compounds have demonstrated significant anticancer properties. They inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with specific substitutions on the thiazolidin ring have shown enhanced cytotoxic effects against breast and colon cancer cells .
- Antimicrobial Properties : These compounds exhibit potent antibacterial and antifungal activities. Studies have shown that thiazolidin-4-one derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine, significantly enhances their antimicrobial potency.
- Antioxidant Activity : Thiazolidin-4-one derivatives possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage and may contribute to their anticancer effects .
The biological activity of thiazolidin-4-one derivatives is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammatory pathways .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell proliferation. This mechanism is particularly relevant for compounds designed to target specific cancer types .
- Biofilm Formation Inhibition : Some thiazolidin-4-one derivatives have shown efficacy in inhibiting biofilm formation by pathogenic bacteria, suggesting their potential use in treating biofilm-associated infections .
Case Studies
Recent studies have highlighted the effectiveness of thiazolidin-4-one derivatives in various therapeutic contexts:
Anticancer Studies
In a study evaluating the anticancer potential of a series of thiazolidin-4-one derivatives, it was found that those with a 2-chlorophenyl group exhibited superior cytotoxicity against human cancer cell lines compared to their unsubstituted counterparts. The IC50 values ranged from 10 µM to 25 µM depending on the specific derivative tested .
Antimicrobial Studies
A specific derivative containing a 2-chlorophenyl substituent was tested against E. coli and S. aureus, demonstrating inhibition rates of 88.46% and 91.66%, respectively. These results suggest that modifications at the phenyl ring significantly enhance antibacterial activity .
Research Findings
Research has consistently shown that structural modifications on the thiazolidin-4-one scaffold can lead to enhanced biological activity:
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| 2-Chlorophenyl Derivative | Anticancer (Breast Cancer) | 15 µM |
| 4-Ethoxyphenyl Derivative | Antimicrobial (E. coli) | 88.46% Inhibition |
| Unsubstituted Derivative | Antioxidant | Moderate |
Scientific Research Applications
Biological Activities
Thiazolidinone derivatives, including this compound, exhibit a range of biological activities:
Anticonvulsant Activity
Research indicates that thiazolidinone derivatives can be effective in controlling seizures. Studies have shown that (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates anticonvulsant properties when tested in animal models.
Antimicrobial Properties
The presence of the thiazolidinone core contributes to antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, indicating potential use in treating infections.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinone precursors. Understanding its mechanism of action is crucial for elucidating how it interacts with biological targets, which may involve enzyme inhibition or modulation of signaling pathways.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison can be made with other thiazolidinone derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains a thiazolidine ring; used in diabetes treatment | Antidiabetic |
| Benzothiazole derivatives | Similar heterocyclic structure; known for antibacterial properties | Antimicrobial |
| 2-Aminothiazole | Contains amino group; involved in various biological activities | Anticancer |
The specific combination of substituents in this compound may enhance its lipophilicity and ability to interact with diverse biological targets compared to other derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural variations among analogs occur at two positions:
Benzylidene substituents (C5 position).
Aryl/alkyl groups (N3 position).
The table below summarizes critical differences:
Key Observations:
- Electron-Withdrawing vs.
- Solubility and Lipophilicity : The 4-ethoxyphenyl substituent improves lipophilicity, whereas analogs with polar groups (e.g., 3,4-dimethoxyphenyl in ) may exhibit better aqueous solubility .
- Crystallographic Features: Compounds like (5Z)-5-(4-nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one () have been structurally resolved using SHELX and ORTEP software, revealing planar thiazolidinone rings and Z-configuration of the benzylidene moiety .
Q & A
Q. What are the optimized synthetic routes for preparing (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?
The compound is typically synthesized via a condensation reaction between 2-chlorobenzaldehyde derivatives and a thiazolidinone precursor (e.g., 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one) under acidic or basic conditions. Key steps include:
- Schiff base formation : Reacting the aldehyde with a thiosemicarbazide or thiazolidinone intermediate.
- Cyclization : Acid-catalyzed (e.g., acetic acid) or base-mediated (e.g., NaOH) ring closure to form the thiazolidinone core.
- Solvent optimization : Ethanol or methanol under reflux conditions (60–80°C) are common .
- Yield improvement : Reaction time (2–6 hours) and stoichiometric ratios (1:1.2 aldehyde to thiazolidinone) are critical parameters .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : and NMR confirm the Z-configuration of the benzylidene group and substituent positions (e.g., ethoxyphenyl resonance at δ 6.8–7.5 ppm) .
- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 1250–1300 cm (C–S stretch) validate the thiazolidinone ring .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 404.8) .
Q. How can reaction conditions be adjusted to minimize byproducts like dehalogenated derivatives?
- Temperature control : Lower reaction temperatures (40–50°C) reduce dehalogenation of the 2-chlorophenyl group .
- Catalyst selection : Use of mild bases (e.g., KCO) instead of strong bases (NaOH) suppresses side reactions .
- Solvent polarity : Polar aprotic solvents (DMF or DMSO) stabilize intermediates and prevent hydrolysis .
Advanced Research Questions
Q. What computational methods are effective for modeling the compound’s interaction with biological targets (e.g., hemoglobin subunits)?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with hemoglobin subunits (PDB IDs: 1HHO, 2DN1). Focus on hydrophobic pockets near the β-globin chain .
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and HOMO-LUMO gaps, correlating with redox activity .
- MD simulations : NAMD or GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes in aqueous environments .
Q. How can crystallographic data resolve discrepancies in reported bond angles of the thiazolidinone ring?
Q. What strategies address contradictions in biological activity data (e.g., cytotoxicity vs. antimicrobial potency)?
- Dose-response profiling : Use IC assays (MTT or resazurin) across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity .
- Mechanistic studies : ROS detection (DCFH-DA assay) and apoptosis markers (Annexin V) clarify if bioactivity is redox-driven .
- Synergistic testing : Combine with standard antibiotics (e.g., ciprofloxacin) to assess potentiation effects .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Acid-catalyzed | 68 | 98.5 | Ethanol, 70°C, 4 h | |
| Base-mediated | 72 | 97.8 | DMF, KCO, 50°C | |
| Solvent-free (green) | 65 | 96.0 | β-cyclodextrin-SOH, 80°C |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P | |
| Unit cell (Å) | a=7.34, b=9.21, c=10.02 | |
| R-factor | 0.029 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
